Cas no 127648-31-1 (Benzoic acid,4-[(4,5-dihydro-2-thiazolyl)amino]-3-methyl-)
127648-31-1 structure
Product Name:Benzoic acid,4-[(4,5-dihydro-2-thiazolyl)amino]-3-methyl-
CAS-nummer:127648-31-1
MF:C11H12N2O2S
MW:236.290181159973
CID:221750
PubChem ID:3050420
Update Time:2025-04-19
Benzoic acid,4-[(4,5-dihydro-2-thiazolyl)amino]-3-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methylbenzoic acid
- Benzoic acid,4-[(4,5-dihydro-2-thiazolyl)amino]-3-methyl-
- Benzoic acid, 4-((4,5-dihydro-2-thiazolyl)amino)-3-methyl-
- DTXSID70155617
- 127648-31-1
- 4-((4,5-Dihydro-2-thiazolyl)amino)-3-methylbenzoic acid
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- Inchi: 1S/C11H12N2O2S/c1-7-6-8(10(14)15)2-3-9(7)13-11-12-4-5-16-11/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15)
- InChI-sleutel: VVRQCWJBNMFTNC-UHFFFAOYSA-N
- LACHT: S1C(=NCC1)NC1C=CC(C(=O)O)=CC=1C
Berekende eigenschappen
- Exacte massa: 236.06206
- Monoisotopische massa: 236.06194880g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 306
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.6
- Topologisch pooloppervlak: 87Ų
Experimentele eigenschappen
- PSA: 61.69
Benzoic acid,4-[(4,5-dihydro-2-thiazolyl)amino]-3-methyl- Gerelateerde literatuur
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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